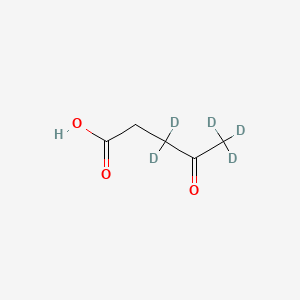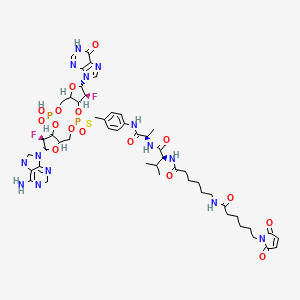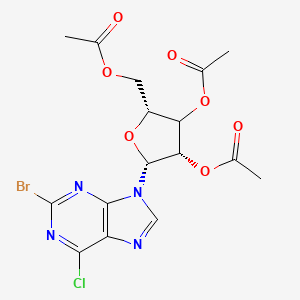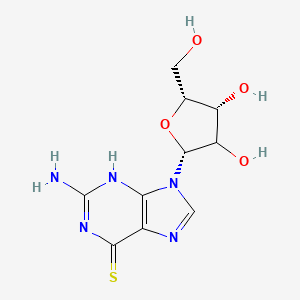
Levulinic-d5 Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levulinic-d5 acid is a deuterated form of levulinic acid, where five hydrogen atoms are replaced with deuterium. This compound is a valuable tool in various scientific research fields due to its unique isotopic properties. Levulinic acid itself is a platform chemical derived from biomass, known for its versatility in producing numerous derivatives with significant industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Levulinic-d5 acid can be synthesized through the hydrolysis of deuterated lignocellulosic biomass. The process involves the use of acid catalysts at elevated temperatures (100–250°C). The deuterated biomass undergoes depolymerization, followed by hydrolysis to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles to those of levulinic acid but utilizes deuterated feedstocks. The process involves the use of Brønsted or Lewis acids as catalysts in either homogeneous or heterogeneous reaction systems. The yield of this compound is highly dependent on the reaction conditions and the type of catalyst used .
化学反应分析
Types of Reactions: Levulinic-d5 acid undergoes various chemical reactions, including:
Oxidation: Conversion to succinic acid or other oxidized derivatives.
Reduction: Formation of gamma-valerolactone.
Esterification: Reaction with alcohols to form alkyl levulinates.
Substitution: Formation of aminolevulinic acid through reaction with ammonia
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalyzed by hydrogenation using metal catalysts like palladium or nickel.
Esterification: Requires acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Substitution: Involves the use of ammonia or amines under controlled conditions
Major Products:
Oxidation: Succinic acid, formic acid.
Reduction: Gamma-valerolactone.
Esterification: Alkyl levulinates.
Substitution: Aminolevulinic acid
科学研究应用
Levulinic-d5 acid is utilized in various scientific research applications due to its isotopic labeling, which allows for detailed mechanistic studies and tracing experiments. Some key applications include:
Chemistry: Used as a precursor for synthesizing deuterated derivatives and studying reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of deuterated solvents and reagents for specialized industrial processes
作用机制
Levulinic-d5 acid exerts its effects through its chemical reactivity, which is similar to that of levulinic acid but with the added benefit of isotopic labeling. The presence of deuterium atoms allows for the tracking of the compound in various chemical and biological processes. The molecular targets and pathways involved include enzymatic reactions in metabolic studies and catalytic processes in chemical synthesis .
相似化合物的比较
Levulinic Acid: The non-deuterated form, widely used as a platform chemical.
Gamma-Valerolactone: A derivative of levulinic acid, used as a biofuel and solvent.
Aminolevulinic Acid: A derivative used in medical applications, particularly in photodynamic therapy
Uniqueness: Levulinic-d5 acid is unique due to its isotopic labeling, which provides distinct advantages in research applications. The deuterium atoms allow for precise tracking and analysis in various studies, making it a valuable tool in fields such as chemistry, biology, and medicine .
属性
分子式 |
C5H8O3 |
|---|---|
分子量 |
121.15 g/mol |
IUPAC 名称 |
3,3,5,5,5-pentadeuterio-4-oxopentanoic acid |
InChI |
InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/i1D3,2D2 |
InChI 键 |
JOOXCMJARBKPKM-ZBJDZAJPSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CC(=O)O |
规范 SMILES |
CC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole](/img/structure/B12390640.png)

![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12390646.png)
![N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide](/img/structure/B12390657.png)





![1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione](/img/structure/B12390696.png)

![[(2R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12390707.png)
